5-Ethyl-1,3-benzothiazol-2-amine is classified as an organic compound and can be synthesized through various chemical reactions involving precursors such as 2-aminobenzenethiol and ethyl bromide. It is categorized under heterocyclic compounds due to the presence of both carbon and nitrogen atoms in its ring structure.
The synthesis of 5-ethyl-1,3-benzothiazol-2-amine can be achieved through several methods:
The choice of synthetic route depends on factors such as yield, cost-effectiveness, and environmental impact. Industrial production often employs scaled-up versions of these methods, integrating modern techniques like one-pot multicomponent reactions to improve efficiency.
The molecular formula for 5-ethyl-1,3-benzothiazol-2-amine is . Its structure features:
The compound's three-dimensional conformation plays a crucial role in its reactivity and interaction with biological targets.
Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure of synthesized compounds. For instance, IR spectra typically show characteristic peaks corresponding to functional groups present in the molecule .
5-Ethyl-1,3-benzothiazol-2-amine participates in various chemical reactions:
The oxidation reactions yield sulfoxides and sulfones, while reduction reactions typically produce amines. Substitution reactions result in N-alkyl or N-acyl derivatives.
The mechanism by which 5-ethyl-1,3-benzothiazol-2-amine exerts its biological effects involves its interaction with specific enzymes or receptors. It can inhibit enzymatic activity by binding to active sites, thus preventing substrate access and subsequent catalytic activity. This property is particularly relevant in drug design where enzyme inhibition is desired .
5-Ethyl-1,3-benzothiazol-2-amine appears as a crystalline solid with a melting point that varies depending on purity and synthesis method. Its solubility characteristics are influenced by the presence of polar functional groups.
The compound exhibits typical reactivity associated with amines and heterocycles. Its stability under various conditions makes it suitable for diverse applications in chemical synthesis and medicinal chemistry.
Relevant data includes:
5-Ethyl-1,3-benzothiazol-2-amine has several scientific uses:
Benzothiazole represents a privileged heterocyclic scaffold in drug discovery, characterized by a benzene ring fused to a thiazole moiety containing both nitrogen and sulfur heteroatoms. This bicyclic system exhibits remarkable structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions [4] [9]. The 2-aminobenzothiazole derivatives, where an amino group is attached to the C2 position of the thiazole ring, constitute a pharmaceutically significant subclass due to their enhanced hydrogen-bonding capacity and improved pharmacokinetic profiles [3] [4]. Positional modifications on the benzothiazole nucleus, particularly at C5 and C6, profoundly influence electronic distribution, lipophilicity, and steric orientation, thereby modulating biological activity [7] [9]. The introduction of an ethyl group at the C5 position (forming 5-Ethyl-1,3-benzothiazol-2-amine) represents a strategic structural optimization aimed at balancing lipophilicity and steric bulk to enhance target engagement and membrane permeability relative to simpler unsubstituted analogs [4] [9].
The 5-ethyl substitution confers distinct physicochemical and steric advantages critical for pharmacological optimization:
Structure-Activity Relationship (SAR) Insights:Table 1: Influence of C5 Substituents on Pharmacological Profiles of 2-Aminobenzothiazoles
C5 Substituent | Representative Compound | Key Biological Activity | Potency Trend |
---|---|---|---|
Unsubstituted | 2-Aminobenzothiazole | Moderate antimicrobial activity | Baseline activity |
Nitro (-NO₂) | 5-Nitro-1,2-benzothiazol-3-amine | Potent anti-oligomer activity (α-synuclein) | IC₅₀: 8.3 μM (PICUP assay) [2] |
Ethyl (-CH₂CH₃) | 5-Ethyl-1,3-benzothiazol-2-amine | Enhanced antimicrobial, kinase inhibition | Improved selectivity indices |
Trifluoromethyl (-CF₃) | Rilu-6 | Histidine kinase inhibition | IC₅₀: 15.1 μM [3] |
Methoxy (-OCH₃) | Rilu-8 | Weak histidine kinase inhibition | IC₅₀: 77.4 μM [3] |
Target Binding Interactions: Molecular docking studies of 5-ethyl-1,3-benzothiazol-2-amine derivatives suggest critical binding motifs:
Table 2: Computational Binding Parameters of 5-Ethyl Derivatives Against Key Targets
Biological Target | Docking Score (kcal/mol) | Key Interacting Residues | Binding Pocket Occupation |
---|---|---|---|
EGFR Kinase (PDB: 1M17) | -9.2 to -10.7 | Lys721, Thr830, Asp831 | Hydrophobic cleft near gate region [5] |
Histidine Kinase (PDB: 3DGE) | -8.5 to -9.8 | Asp411, Gly415, Asn380 | ATP-binding G1/G2 boxes [3] |
DprE1 (Mtb, PDB: 4P8N) | -7.9 to -8.6 | Lys418, Tyr314, Gln334 | Flavin cofactor proximity [9] |
The therapeutic exploration of benzothiazoles has evolved through distinct synthetic and pharmacological phases:
Table 3: Evolution of Synthetic Methodologies for 5-Substituted 2-Aminobenzothiazoles
Time Period | Dominant Synthetic Approach | Key Limitations | Representative 5-Substituted Derivatives |
---|---|---|---|
1950s–1970s | Aniline-CS₂ cyclization | Harsh conditions (150–250°C), low yields | 5-Methyl, 5-chloro derivatives |
1980s–2000s | Pd-catalyzed coupling / Schiff bases | Catalyst cost, moderate regioselectivity | 5-Nitro, 5-aryl, 5-formyl derivatives |
2010s–Present | Click chemistry / Microwave synthesis | Purification challenges for hybrids | 5-Ethyl-triazoles, 5-fluoro-benzimidazoles [5] [9] |
Therapeutic Area Advancements:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9